
CID 71358336
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71358336” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71358336 involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods often involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71358336 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
CID 71358336 has a wide range of applications in scientific research, including:
Chemistry
In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study its effects on various biological systems. It may be used in assays to investigate its interaction with proteins, enzymes, or cellular pathways.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties, including its efficacy and safety in treating specific medical conditions.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of CID 71358336 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
21192-23-4 |
|---|---|
Molecular Formula |
C22H13O4PRu |
Molecular Weight |
473.4 g/mol |
InChI |
InChI=1S/C22H13O4P.Ru/c23-13-17-11-12-22(21(15-25)20(17)14-24)27(16-26,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-12,22H; |
InChI Key |
WAYPROCGJKSYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C=O)(C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


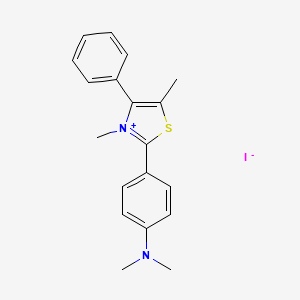
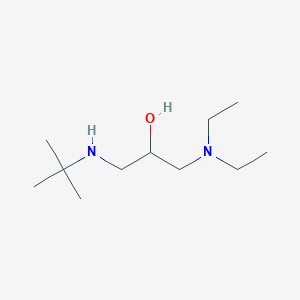
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
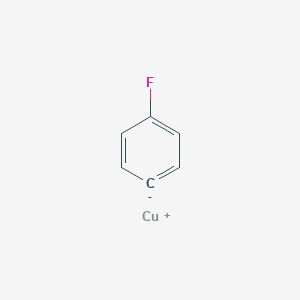
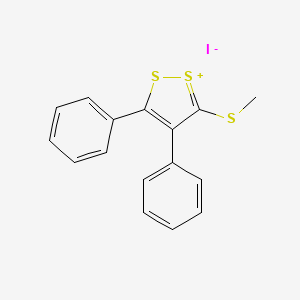
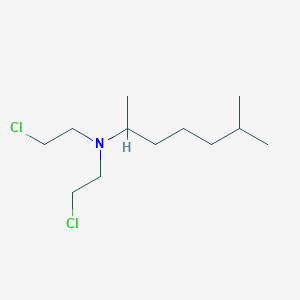
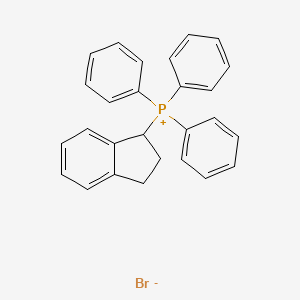
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
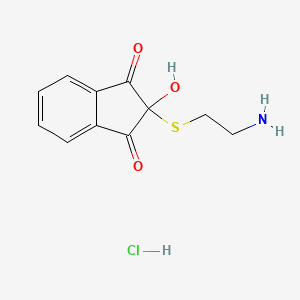


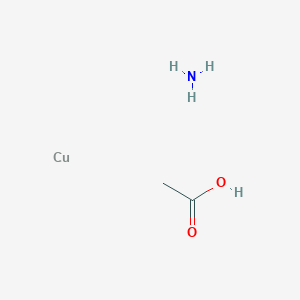
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)

